Product packaging for 2-Bromo-5-fluoro-4-methoxybenzylamine(Cat. No.:)

2-Bromo-5-fluoro-4-methoxybenzylamine

Cat. No.: B15206432
M. Wt: 234.07 g/mol
InChI Key: MWESMYXRFXRZBD-UHFFFAOYSA-N
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Description

Significance of Halogenated and Alkoxy-Substituted Benzenoid Derivatives in Organic Synthesis

Halogenated aromatic compounds are pivotal building blocks in organic synthesis. researchgate.net The introduction of halogen atoms such as bromine and fluorine onto a benzene (B151609) ring provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, which form the skeleton of many complex organic molecules, including pharmaceuticals and functional materials. researchgate.netmt.com Halogens also modulate the electronic properties of the aromatic ring through inductive electron withdrawal, influencing the regioselectivity of subsequent electrophilic substitution reactions. libretexts.org

Alkoxy groups, such as the methoxy (B1213986) group, also play a crucial role. They are strong electron-donating groups through resonance, which activates the aromatic ring towards electrophilic substitution, typically directing incoming electrophiles to the ortho and para positions. libretexts.org This directing effect is a powerful tool for controlling the synthesis of polysubstituted aromatic compounds. masterorganicchemistry.com Furthermore, alkoxy groups can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. researchgate.netacs.org The combined presence of both halogen and alkoxy substituents on a benzenoid ring thus offers a rich platform for synthetic diversification, allowing for precise control over reactivity and molecular properties.

Overview of Benzylamine (B48309) Derivatives as Versatile Intermediates

Benzylamine and its derivatives are recognized as highly versatile intermediates in organic chemistry. sinocurechem.comwikipedia.org The primary amine group is nucleophilic, readily participating in reactions such as alkylation, acylation, and condensation to form imines. sinocurechem.com This reactivity allows for the elaboration of the benzylamine core into a wide array of more complex structures. nih.gov For instance, benzylamines are common precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in biologically active compounds. wikipedia.org

Moreover, the benzyl (B1604629) group itself can serve as a protecting group for amines. After undergoing various synthetic transformations at the amine nitrogen, the benzyl group can be readily removed by catalytic hydrogenolysis, liberating the primary or secondary amine. wikipedia.org This strategic utility makes benzylamine derivatives valuable in multi-step syntheses of pharmaceuticals and other fine chemicals. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Their applications are extensive, serving as precursors to agrochemicals, dyes, and polymers. sinocurechem.com

Research Context for 2-Bromo-5-fluoro-4-methoxybenzylamine within Aromatic Amine Chemistry

While specific research dedicated exclusively to this compound is not widely documented in publicly available literature, its structural features place it firmly within the context of advanced intermediate synthesis for bioactive molecules. The molecule combines the key attributes discussed previously: a nucleophilic aminomethyl group, and a polysubstituted aromatic ring featuring a methoxy group (an activating, ortho-, para-director), and two different halogen atoms (deactivating, ortho-, para-directors). libretexts.org

This particular substitution pattern—a bromine atom ortho to the aminomethyl group, a fluorine atom meta, and a methoxy group para—suggests its potential as a precursor for highly substituted and complex target molecules. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. The fluorine atom can enhance metabolic stability and binding affinity in potential drug candidates. The interplay of these substituents on the aromatic ring creates a unique electronic environment that would be of interest in the study of structure-activity relationships (SAR) in medicinal chemistry. nih.govnih.gov Researchers would likely utilize this compound as a building block to synthesize novel compounds for screening in drug discovery programs, particularly where precise control over substitution patterns is required to optimize biological activity. nih.gov

Chemical Compound Data

Below is a table summarizing the key chemical identifiers for this compound.

Identifier Value
IUPAC Name (2-Bromo-5-fluoro-4-methoxyphenyl)methanamine
CAS Number 1851085-57-8
Molecular Formula C₈H₉BrFNO
Molecular Weight 234.07 g/mol
SMILES Code NCC1=CC(F)=C(OC)C=C1Br

Data sourced from chemical supplier information. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrFNO B15206432 2-Bromo-5-fluoro-4-methoxybenzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(2-bromo-5-fluoro-4-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9BrFNO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,4,11H2,1H3

InChI Key

MWESMYXRFXRZBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CN)F

Origin of Product

United States

Reactivity and Derivatization of 2 Bromo 5 Fluoro 4 Methoxybenzylamine in Complex Molecule Synthesis

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine (-CH₂NH₂) is one of the most versatile functional groups in organic synthesis. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to reactions with a wide array of electrophiles. Primary benzylamines are crucial building blocks for various compounds, particularly in the pharmaceutical industry. nih.govnih.govacs.org

Amidation and Ugi-Type Multi-Component Reactions

The primary amine of 2-Bromo-5-fluoro-4-methoxybenzylamine readily participates in amidation reactions. This can be achieved through reaction with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often requiring an activating agent). royalsocietypublishing.orgresearchgate.netresearchgate.net These reactions are fundamental in peptide synthesis and the creation of many biologically active molecules.

Furthermore, this primary amine is an ideal component for isocyanide-based multicomponent reactions, most notably the Ugi four-component reaction (U-4CR). rsc.orgresearchgate.net The U-4CR is a powerful tool in combinatorial chemistry and diversity-oriented synthesis, allowing for the rapid assembly of complex, peptide-like structures known as bis-amides from four simple starting materials. rsc.orgnih.gov In this reaction, this compound would serve as the amine component, reacting with a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.

Reaction TypeReactants for Ugi-4CR with this compoundResulting Structure
Ugi Reaction 1. Amine: 2-Bromo-5-fluoro-4-methoxybenzylamine2. Aldehyde: Benzaldehyde3. Carboxylic Acid: Acetic Acid4. Isocyanide: tert-Butyl isocyanideα-Acylamino amide derivative

Alkylation and Acylation Strategies

The nucleophilic nitrogen of the primary amine can be targeted by various alkylating and acylating agents to forge new carbon-nitrogen and carbonyl-nitrogen bonds, respectively.

Alkylation: Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces alkyl groups onto the nitrogen atom. A common challenge with this approach is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. acs.org Reductive amination, a two-step process involving condensation with an aldehyde or ketone to form an imine followed by reduction, offers a more controlled method for mono-alkylation.

Acylation: This is a high-yielding and common transformation for primary amines. Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) efficiently produces the corresponding N-benzyl amide. youtube.com This reaction is often used as a strategy to protect the amine functionality or to introduce a new functional handle into the molecule.

StrategyReagent ExampleProduct Type
N-Alkylation Methyl Iodide (CH₃I)N-methyl-2-bromo-5-fluoro-4-methoxybenzylamine
Reductive Amination 1. Acetone2. Sodium borohydride (B1222165) (NaBH₄)N-isopropyl-2-bromo-5-fluoro-4-methoxybenzylamine
N-Acylation Acetyl Chloride (CH₃COCl)N-(2-Bromo-5-fluoro-4-methoxybenzyl)acetamide

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is decorated with multiple substituents that influence its reactivity towards aromatic substitution. The interplay between the electron-donating methoxy (B1213986) group and the halogen atoms dictates the potential for further functionalization.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent ortho position. harvard.eduunblog.fr

In this compound, the methoxy group is a moderate DMG, while the aminomethyl group could be converted to a more powerful N-acyl DMG. organic-chemistry.org

The methoxy group at C-4 directs metalation to the C-3 and C-5 positions. However, these are already substituted with fluorine and bromine, respectively.

An N-acylated aminomethyl group at C-1 would strongly direct metalation to the C-2 position, which is occupied by bromine.

Given this substitution pattern, a direct deprotonation of a C-H bond via DoM is unlikely to be the primary reaction pathway. Instead, a more probable outcome when treating this molecule with a strong organolithium base (e.g., n-butyllithium) at low temperature would be a lithium-halogen exchange at the most labile position, which is typically the C-Br bond. uwindsor.ca This would generate an aryllithium species at the C-2 position, which could then be trapped with various electrophiles.

Nucleophilic Aromatic Substitution (SNAr) Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism for replacing a leaving group on an aromatic ring. wikipedia.org This reaction is highly dependent on the electronic nature of the ring and requires the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com

The aromatic ring of this compound is not considered "activated" for classical SNAr. The methoxy group is electron-donating, while the bromine atom and the aminomethyl group are not sufficiently electron-withdrawing to facilitate the reaction under standard conditions. Although fluorine is an excellent leaving group for SNAr once the Meisenheimer complex is formed, the initial nucleophilic attack is the rate-determining step and is energetically unfavorable in this electron-rich system. masterorganicchemistry.com Therefore, displacing the fluorine atom with a nucleophile would likely require harsh reaction conditions (e.g., very strong bases and high temperatures) or alternative, non-classical activation methods such as photochemical approaches. researchgate.netnih.gov

Cross-Coupling Chemistry at the Aryl Bromide Position

The carbon-bromine bond at the C-2 position is the most versatile site on the aromatic ring for derivatization via transition metal-catalyzed cross-coupling reactions. Aryl bromides are common and reliable substrates for a multitude of palladium-catalyzed transformations that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

This functionality allows for the coupling of the this compound core with a wide range of partners, including boronic acids (Suzuki coupling), alkenes (Heck coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions provide powerful and modular strategies for elaborating the molecular scaffold.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond FormedProduct Example
Suzuki Coupling Phenylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C (Aryl-Aryl)2-(Phenyl)-5-fluoro-4-methoxybenzylamine
Heck Coupling StyrenePd(OAc)₂, Ligand (e.g., PPh₃), BaseC-C (Aryl-Vinyl)2-(Styryl)-5-fluoro-4-methoxybenzylamine
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C (Aryl-Alkynyl)2-(Phenylethynyl)-5-fluoro-4-methoxybenzylamine
Buchwald-Hartwig Amination AnilinePd₂(dba)₃, Ligand (e.g., BINAP), BaseC-N (Aryl-Amine)N-Phenyl-(2-amino-4-fluoro-5-methoxy)benzylamine

Palladium-Catalyzed Cross-Coupling Methodologies

The bromine atom attached to the aromatic ring of this compound is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org The benzylamine (B48309) moiety of this compound can be coupled with various aryl or heteroaryl halides. Conversely, and more commonly, the bromo-substituent on the benzene ring can react with a wide range of primary and secondary amines to form more complex diaryl or alkyl-aryl amine structures. libretexts.orgrsc.org The development of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of this reaction, allowing for the coupling of highly functionalized substrates under relatively mild conditions. rsc.org The general transformation involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. organic-chemistry.org

Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki-Miyaura coupling is a widely employed methodology. nih.gov In this reaction, the bromine atom of this compound can be coupled with a variety of organoboron compounds, such as arylboronic acids or esters. This reaction is highly valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acid derivatives. semanticscholar.org A typical catalytic system involves a palladium source like Pd(OAc)₂ or PdCl₂, a phosphine ligand, and a base (e.g., K₂CO₃) in a suitable solvent mixture, often including water. nih.gov This methodology allows for the straightforward synthesis of biaryl compounds, which are prevalent motifs in pharmaceutical agents and functional materials.

Reaction Type Coupling Partner Catalyst System (Typical) Bond Formed Product Type
Buchwald-HartwigPrimary/Secondary AminePd(0) or Pd(II) precursor + Phosphine Ligand + BaseC-NAryl Amine
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(0) or Pd(II) precursor + Phosphine Ligand + BaseC-CBiaryl/Styrene
Mizoroki-HeckAlkenePd(0) or Pd(II) precursor + BaseC-CSubstituted Alkene
SonogashiraTerminal AlkynePd(0) or Pd(II) precursor + Cu(I) co-catalyst + BaseC-CAryl Alkyne

Other Metal-Catalyzed Coupling Reactions

While palladium catalysis is dominant, other transition metals are also effective for mediating cross-coupling reactions involving aryl halides like this compound. These alternative methods can offer different reactivity profiles, selectivities, and cost advantages.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as powerful tools, particularly for reactions involving the activation of typically less reactive C-F bonds. beilstein-journals.orgresearchgate.net In the context of this compound, nickel catalysis can provide complementary reactivity to palladium. For instance, conditions can be chosen to selectively activate the C-Br bond while leaving the C-F bond intact, or more forceful conditions can be used to engage the C-F bond. beilstein-journals.orgresearchgate.net The mechanism often involves the formation of nickelacyclopropane intermediates, especially in C-F bond activation. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, represent one of the oldest methods for C-N and C-O bond formation. Modern advancements have led to milder reaction conditions. Copper catalysts can be used to couple the bromo-position of the target molecule with amines, alcohols, or thiols. mdpi.comresearchgate.net These reactions often require a ligand, such as a 1,2-diol, and a base. researchgate.net

Iron-Catalyzed Reactions: Iron, being an abundant and non-toxic metal, is an attractive catalyst for cross-coupling. Iron-catalyzed reactions often involve organomagnesium reagents (Grignard reagents) to couple with aryl halides. The catalytic cycle is thought to involve low-valent iron species. acgpubs.org

Exploiting Multiple Functional Group Orthogonality for Selective Transformations

The concept of orthogonal protection, where one protecting group can be removed selectively without affecting others, can be extended to the selective reaction of functional groups. wikipedia.orguchicago.edu this compound is an excellent substrate for demonstrating this principle due to the differential reactivity of its C-Br and C-F bonds.

The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This difference allows for the selective functionalization of the C-Br position while the C-F bond remains untouched. For example, a Suzuki or Buchwald-Hartwig reaction can be performed at the bromo-position using a palladium catalyst. beilstein-journals.org The resulting product, which now contains a C-F bond, can then be subjected to a second, different coupling reaction under conditions that activate the C-F bond, typically using a nickel catalyst. beilstein-journals.orgresearchgate.net This stepwise, selective functionalization enables the synthesis of complex, unsymmetrically substituted aromatic rings from a single starting material. nih.gov

Functional Group Relative Reactivity (Pd-Catalysis) Potential Transformation (Selective) Catalyst
C-BrHighSuzuki, Buchwald-Hartwig, Heck, SonogashiraPalladium
C-FLowArylation (Defluorinative)Nickel
-NH₂ (amine)ModerateAcylation, Alkylation, DiazotizationN/A
-OCH₃ (methoxy)Very LowEther Cleavage (Harsh Conditions)N/A

This orthogonal reactivity is a powerful strategy in multi-step synthesis, allowing for the controlled and sequential introduction of different molecular fragments. beilstein-journals.org

Applications as a Protecting Group in Organic Synthesis

In multi-step organic synthesis, protecting groups are temporarily installed to mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. wikipedia.orgorganic-chemistry.org The benzylamine moiety contains structural features reminiscent of common protecting groups.

Amines are frequently protected as carbamates, such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). masterorganicchemistry.com While this compound itself is not a standard protecting group, its benzylamine functional group must often be protected during reactions at the aromatic ring. For instance, to prevent the primary amine from interfering with organometallic reagents or acting as a nucleophile in coupling reactions, it can be converted into a carbamate (B1207046) or an amide. organic-chemistry.org

Conversely, the benzyl portion of the molecule is structurally related to the benzyl (Bn) and Cbz groups, which are classic protecting groups for alcohols and amines, respectively. masterorganicchemistry.comchemistrytalk.org The key feature of these protecting groups is their stability under a range of conditions and their selective removal, often by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). masterorganicchemistry.com While there is no widespread documentation of this compound being used directly as a protecting group, its core structure suggests that derivatives could potentially be developed for such applications, where the substituted benzyl group could offer unique properties in terms of stability or cleavage conditions. The primary amine could also be used to form a Schiff base (imine) with a ketone or aldehyde, thereby protecting the carbonyl group.

Applications of 2 Bromo 5 Fluoro 4 Methoxybenzylamine As a Structural Synthon in Medicinal Chemistry and Materials Science

Incorporation into Bioactive Scaffolds in Drug Discovery

The benzylamine (B48309) core is a privileged motif in drug discovery, found in a wide array of pharmaceuticals targeting diverse biological systems. acs.org This scaffold provides a basic nitrogen center that can engage in key hydrogen bonding and ionic interactions within protein binding sites, and a versatile aromatic ring that can be functionalized to tune potency, selectivity, and pharmacokinetic properties. The presence of bromo, fluoro, and methoxy (B1213986) substituents on the phenyl ring of 2-bromo-5-fluoro-4-methoxybenzylamine offers medicinal chemists multiple avenues for structural modification and optimization during the drug discovery process. nih.govnih.gov

Substituted benzylamines are key starting materials for the construction of nitrogen-containing heterocyclic systems, which form the core of countless therapeutic agents. Although specific examples employing this compound are not detailed in current research, its structure is amenable to established synthetic methodologies for these scaffolds.

Quinolines: Quinoline (B57606) structures are integral to many drugs and can be synthesized through various methods. google.com For instance, reactions analogous to the Friedländer or Combes quinoline syntheses, which involve the condensation of an amine with a β-dicarbonyl compound or a β-diketone respectively, could potentially utilize this compound to generate highly substituted quinoline derivatives. semanticscholar.orgresearchgate.net The resulting scaffold would feature the bromo-fluoro-methoxy substitution pattern, which could then be further modified.

Imidazoles: The synthesis of imidazole (B134444) rings often involves the condensation of an amine, an aldehyde, and a 1,2-dicarbonyl compound in a Radziszewski-type reaction. biolmolchem.com The primary amine group of this compound makes it a suitable component for such multicomponent reactions, leading to the formation of N-substituted imidazoles. researchgate.net

Oxazoles and Purines: While benzylamines are not typically direct precursors for the oxazole (B20620) ring itself, they can be used to introduce N-benzyl substituents onto pre-formed heterocyclic systems. nih.govmdpi.comclockss.orgnih.gov More significantly, the bromine atom on the this compound ring serves as a synthetic handle for more complex constructions. For example, the benzylamine could first be incorporated into a larger structure, after which the bromine atom could be utilized in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to append or form a purine (B94841) or other complex heterocyclic system. nih.govnih.gov

The reactivity of the functional groups on this compound allows for its theoretical incorporation into a variety of heterocyclic scaffolds, as summarized below.

Heterocyclic SystemPotential Synthetic Role of this compound
Quinolines As the amine component in condensation reactions (e.g., Friedländer, Combes synthesis) with dicarbonyl compounds. semanticscholar.orgresearchgate.net
Imidazoles As the amine source in multicomponent reactions (e.g., Radziszewski synthesis) with aldehydes and α-dicarbonyls. biolmolchem.com
Purines The bromine atom can be used for subsequent cross-coupling reactions to build the purine ring system onto a larger molecule containing the benzylamine moiety. nih.gov
Oxazoles The amine can be used to derivatize a pre-formed oxazole, or the bromine can be used in coupling reactions to attach an oxazole ring. nih.govresearchgate.net

The rational design of ligands for specific protein targets is a cornerstone of modern drug discovery. The structural features of this compound make it an interesting starting point for designing inhibitors for targets like WDR5 and SERT, though no such inhibitors have been explicitly reported.

WDR5 (WD repeat domain 5): WDR5 is a protein that plays a crucial role in gene regulation and is a promising target in cancer therapy, particularly for leukemias with MLL rearrangements. nih.gov Inhibitors of WDR5 often target a specific pocket on the protein surface known as the "WIN site." medchemexpress.com Small molecule inhibitors designed for this site are typically characterized by a central scaffold with appended hydrophobic and hydrogen-bonding groups. nih.govselleckchem.commedchemexpress.com The this compound scaffold could serve as a foundational fragment for building a WDR5 inhibitor, where the amine provides a key interaction point and the substituted phenyl ring can be elaborated to optimize binding affinity and selectivity.

SERT (Serotonin Transporter): SERT is the primary target for a major class of antidepressant drugs, the selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govnih.gov SERT ligands typically possess an amine group that mimics the endogenous substrate serotonin, along with an aromatic system that engages in interactions within the transporter's binding site. The benzylamine structure is a common feature in molecules targeting monoamine transporters. Therefore, this compound represents a plausible starting synthon for novel SERT ligands. The fluoro and methoxy groups can modulate electronic properties and lipophilicity to fine-tune binding affinity and selectivity over other transporters like those for dopamine (B1211576) and norepinephrine.

Contribution to Enhanced Physicochemical and Pharmacokinetic Properties via Fluorination

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key molecular properties. The fluorine atom in this compound can confer significant advantages to any bioactive molecule it is incorporated into.

One of the primary reasons for introducing fluorine is to improve a drug's metabolic stability. Many drug candidates fail due to rapid metabolism by cytochrome P450 enzymes, often through oxidation at vulnerable C-H bonds.

Metabolic Stability: Replacing a hydrogen atom with a fluorine atom can block sites of metabolic attack. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. Placing a fluorine atom on an aromatic ring, as in this compound, can prevent aromatic hydroxylation, a common metabolic pathway. This leads to a longer drug half-life and improved bioavailability.

Lipophilicity: Lipophilicity, often measured as logP or logD, is a critical parameter that affects a drug's absorption, distribution, membrane permeability, and solubility. The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom is only slightly larger than a hydrogen atom, its high electronegativity can have a profound impact. In many cases, replacing a C-H with a C-F bond slightly increases lipophilicity, which can enhance membrane permeation. Fluorine can also lower the pKa of nearby basic groups, such as the amine in benzylamine, which can increase the fraction of the neutral species at physiological pH, further influencing lipophilicity and cell uptake.

Table of Fluorine's Impact on Physicochemical Properties

Property General Effect of Fluorination Implication for Drug Design
Metabolic Stability Blocks sites of enzymatic oxidation (e.g., aromatic hydroxylation) due to the high strength of the C-F bond. Increased drug half-life, improved oral bioavailability.
Lipophilicity (logP/logD) Generally increases lipophilicity, but the effect is complex and depends on the molecular context. Can improve membrane permeability and absorption.

| pKa of Basic Groups | Lowers the pKa of nearby amines due to the inductive electron-withdrawing effect. | Alters the ionization state at physiological pH, affecting solubility, receptor binding, and cell penetration. |

The unique electronic properties of fluorine can be leveraged to enhance how a drug binds to its target protein.

Binding Affinity: Fluorine's high electronegativity can alter the electron distribution in a molecule, creating or enhancing favorable interactions with a protein target. These can include dipole-dipole interactions, hydrogen bonds (where the C-F bond can act as a weak hydrogen bond acceptor), and multipolar interactions with specific amino acid residues in the binding pocket. These additional interactions can significantly increase the binding affinity of a ligand for its receptor.

Selectivity: The strategic placement of fluorine can also improve a ligand's selectivity for its intended target over off-targets. Because binding pockets of different proteins have unique topographies and electronic environments, the precise positioning of a highly electronegative fluorine atom can introduce favorable interactions in the desired target while creating unfavorable steric or electronic clashes in off-targets. This can lead to a reduction in side effects and an improved therapeutic window. Furthermore, fluorine can influence the conformation of a molecule, locking it into a bioactive shape that is preferred by the target receptor but not by other proteins.

Summary of Fluorine's Influence on Pharmacological Properties

Pharmacological Parameter Influence of Fluorine Atom
Receptor Binding Affinity Can be increased through favorable electrostatic and multipolar interactions with the protein binding site.
Binding Selectivity Can be enhanced by introducing interactions specific to the target receptor while potentially creating unfavorable clashes with off-targets.

| Molecular Conformation | Can influence the preferred 3D shape of the molecule, locking it into a more bioactive conformation. |

Role in the Development of Targeted Chemical Probes

A chemical probe is a highly selective small molecule used to study the function of a specific protein or biological pathway in cells or living organisms. nih.govnih.gov While this compound itself is not a reported chemical probe, its structure contains features that make it an excellent starting point for the synthesis of one.

Key characteristics of a good chemical probe include high potency, high selectivity for its target, and a known mechanism of action. The scaffold of this compound can be elaborated to achieve this potency and selectivity, as discussed in the context of WDR5 and SERT ligands. chemicalprobes.org Furthermore, its functional groups are valuable for creating advanced probe molecules:

The Bromine Atom: The aryl bromide is a versatile functional group for late-stage functionalization. It can be used in cross-coupling reactions to attach reporter tags, such as fluorescent dyes or biotin, which allow for visualization or isolation of the target protein. It can also be a site for attaching photoreactive groups for covalent labeling experiments or for linking the molecule to an affinity chromatography resin.

The Fluorine Atom: The fluorine atom can be used as a reporter itself. The ¹⁹F isotope is 100% naturally abundant and has a nuclear spin of ½, making it readily detectable by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. A probe containing this compound's scaffold could be used in ¹⁹F NMR binding assays to study its interaction with a target protein without the need for other labels.

Radiolabeling: The bromine atom can be replaced with a radioactive isotope, such as ⁷⁶Br, or the fluorine atom could be substituted with the positron-emitting isotope ¹⁸F. This would transform the molecule into a radioligand for use in Positron Emission Tomography (PET) imaging, allowing for the non-invasive visualization and quantification of its target in vivo.

Potential in Advanced Functional Materials Development

The unique molecular architecture of this compound, featuring a combination of electron-withdrawing and electron-donating groups, alongside reactive sites, positions it as a promising synthon for the development of advanced functional materials. While specific applications of this exact compound are not yet extensively documented in dedicated materials science literature, its constituent functional groups suggest significant potential in several areas of materials development, including organic electronics, high-performance polymers, and functional surfaces.

The strategic placement of bromo, fluoro, methoxy, and benzylamine moieties on the aromatic ring allows for the fine-tuning of electronic properties, solubility, and reactivity. Functional polymers are of increasing importance in fields such as optics and electronics. beilstein-journals.orgbeilstein-journals.orgnih.gov The development of new functional polymers is a key aspect of modern polymer chemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov

Organic Electronics and Optoelectronics:

The polysubstituted aromatic core of this compound is a key feature for its potential use in organic electronics. Polysubstituted arenes are foundational in the creation of functional materials. rsc.org The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine and bromine atoms can create a significant dipole moment and influence the frontier molecular orbital (HOMO-LUMO) energy levels of materials derived from it. Fluorinated conjugated materials are notable for their use in electronic devices like electroluminescent diodes and field-effect transistors. rsc.org The introduction of fluorine can lower both HOMO and LUMO energy levels, which facilitates electron injection and enhances resistance to oxidative degradation. rsc.org

The primary amine of the benzylamine group can be used to incorporate the molecule into larger conjugated systems, such as polyanilines or polyimides, which are known for their conductive and semi-conductive properties. Furthermore, the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), enabling the synthesis of well-defined oligomers and polymers with extended π-conjugation, a prerequisite for charge transport. The optoelectronic properties of such materials can be tuned by carefully selecting the groups to be coupled. mun.carsc.org

Potential Contributions to Organic Electronic Materials:

Feature of this compoundPotential Impact on Functional Material Properties
Fluorine and Bromine Substituents Lowering of HOMO/LUMO energy levels, improved electron injection, and enhanced oxidative stability. rsc.org
Methoxy Group Acts as an electron-donating group to modulate the electronic band gap and influence solubility.
Amine Functionality Provides a site for polymerization or for linking to other molecular components.
Bromine Atom Serves as a versatile point for cross-coupling reactions to extend π-conjugation.

High-Performance Polymers and Coatings:

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and hydrophobicity. Materials derived from this compound could exhibit these desirable properties, making them suitable for applications requiring robust performance under harsh conditions. The benzylamine moiety can act as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides, polyimides, or epoxy resins. The resulting polymers could find use as high-performance coatings, membranes, or advanced composites. The synthesis of functional polymers can be achieved through post-polymerization modification, which allows for the introduction of specific functionalities. researchgate.net

Functional Surfaces and Nanomaterials:

The primary amine group of this compound offers a convenient point of attachment for grafting the molecule onto surfaces, nanoparticles, or other nanomaterials. This surface functionalization can be used to tailor the surface energy, wettability, and biocompatibility of materials. For instance, surfaces modified with this compound would be expected to exhibit increased hydrophobicity due to the presence of the fluorinated aromatic ring. The amine group can also be used to further conjugate biomolecules, making it a candidate for the development of biosensors or biocompatible coatings for medical devices. The synthesis of functional polymers is crucial for biomedical applications, including drug delivery and tissue engineering. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Purity Assessment

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms. For 2-Bromo-5-fluoro-4-methoxybenzylamine, the spectrum would display distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂NH₂) protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, fluorine, and methoxy substituents on the aromatic ring. Splitting patterns (multiplicity), arising from spin-spin coupling between neighboring protons and with the ¹⁹F nucleus, are crucial for assigning the positions of the substituents.

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, revealing the influence of the electron-donating methoxy group and the electron-withdrawing halogen substituents. Furthermore, coupling between ¹³C and ¹⁹F nuclei (¹JCF, ²JCF, etc.) provides definitive evidence for the proximity of fluorine to specific carbon atoms, aiding in isomer confirmation. chemicalbook.com

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and direct method for characterizing fluorinated organic compounds. biophysics.org The spectrum for this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Crucially, the coupling of the ¹⁹F nucleus to adjacent ¹H nuclei (H-F coupling) would result in a specific splitting pattern in both the ¹⁹F and ¹H NMR spectra, confirming the substitution pattern on the benzene (B151609) ring. biophysics.orgrsc.org

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

Technique Signal Source Predicted Chemical Shift (ppm) Expected Multiplicity Key Information Provided
¹H NMR Aromatic-H (position 3)7.0 - 7.5Doublet (d) or Doublet of doublets (dd)Confirms substitution pattern through coupling with ¹⁹F.
Aromatic-H (position 6)6.8 - 7.2Singlet (s) or Doublet (d)Confirms substitution pattern.
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)Presence of the methoxy group.
Benzylamine (B48309) (-CH₂NH₂)3.7 - 3.9Singlet (s)Presence of the benzylamine moiety.
Amine (-NH₂)1.5 - 2.5Broad Singlet (br s)Presence of the primary amine group.
¹³C NMR Aromatic C-Br110 - 120Singlet (s)Carbon bearing bromine.
Aromatic C-F155 - 165 (d, ¹JCF ≈ 240-250 Hz)Doublet (due to C-F coupling)Carbon bearing fluorine and C-F coupling constant.
Benzylamine (-CH₂)40 - 50Singlet (s)Benzylamine carbon.
Methoxy (-OCH₃)55 - 60Singlet (s)Methoxy carbon.
¹⁹F NMR Aromatic C-F-110 to -130MultipletChemical environment and coupling to adjacent protons.

Mass Spectrometry Techniques (HRMS, GC-MS) for Structural Elucidation and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of this compound (C₈H₉BrFNO). The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is first vaporized and separated based on its boiling point and affinity for the GC column. As the purified compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum displays a molecular ion peak corresponding to the compound's molecular weight and a series of fragment ions. The fragmentation pattern, particularly the loss of the amine group or bromine atom, provides a structural fingerprint that can be used to confirm the identity of the compound and differentiate it from isomers. researchgate.net

Chromatographic Separation and Purification Techniques (Flash Chromatography, HPLC)

Chromatographic techniques are essential for the purification of the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

Flash Chromatography: This is a rapid form of preparative column chromatography used for purifying significant quantities of a compound. A solvent system (eluent) of appropriate polarity is chosen to pass through a silica (B1680970) gel column. For a moderately polar compound like this compound, a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would effectively separate the desired product from less polar and more polar impurities. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final product. A small amount of the sample is injected into a column packed with a stationary phase (commonly C18-modified silica for reversed-phase HPLC). The components are separated based on their differential partitioning between the mobile phase and the stationary phase. A detector, typically UV-Vis, measures the absorbance of the eluting components. A pure sample of this compound would ideally show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram allows for the precise quantification of its purity. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be grown as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural proof. This technique involves diffracting X-rays off the ordered lattice of atoms in a crystal. The resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration in the solid state. This would unambiguously confirm the substitution pattern of the bromo, fluoro, and methoxy groups on the aromatic ring of this compound and provide insight into intermolecular interactions, such as hydrogen bonding, in the crystal packing. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula (C₈H₉BrFNO). A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports the purity of the sample.

Table 2: Summary of Analytical Techniques and Their Applications

Technique Primary Application Information Obtained
NMR Spectroscopy Structure ElucidationAtomic connectivity, chemical environment, stereochemistry.
Mass Spectrometry Molecular Weight & Formula DeterminationMolecular weight, elemental formula, structural fragments.
Chromatography Purification & Purity AssessmentSeparation of components, quantification of purity.
X-ray Crystallography Absolute Structure Determination3D molecular structure, bond lengths/angles, packing.
Elemental Analysis Elemental Composition VerificationPercentage of C, H, N to confirm the molecular formula.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Fluoro 4 Methoxybenzylamine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure, geometry, and reactivity of organic compounds, including substituted benzylamines. researchgate.netnih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict molecular properties.

For a molecule like 2-Bromo-5-fluoro-4-methoxybenzylamine, DFT calculations typically begin with geometry optimization to find the lowest energy conformation. Using a basis set such as 6-311++G(d,p), the calculations can determine bond lengths, bond angles, and dihedral angles. nih.gov From this optimized structure, a wealth of electronic information can be extracted.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. globalresearchonline.net A smaller gap suggests higher reactivity. For benzylamine (B48309) derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. globalresearchonline.net For this compound, the MEP would likely show negative potential around the electronegative fluorine atom and the nitrogen of the amine group, indicating sites prone to electrophilic attack or hydrogen bonding. The regions near the hydrogen atoms of the amine group would exhibit positive potential.

These calculations allow for the prediction of reactivity. For instance, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at specific atomic sites within the molecule. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzylamine Derivative Calculated at the B3LYP/6-31G(d,p) level. Values are illustrative and based on typical findings for similar structures.

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability; influences charge transfer interactions.
LUMO Energy-0.5 eVRelates to electron-accepting ability; indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical reactivity and stability; a larger gap implies higher stability. globalresearchonline.net
Dipole Moment2.5 DebyeMeasures molecular polarity; influences solubility and intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. zsmu.edu.ua For derivatives of this compound, which are analogs of monoamine neurotransmitters, a relevant target could be an enzyme like Monoamine Oxidase (MAO). nih.gov

The docking process involves several steps:

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the benzylamine derivative is generated and optimized to its lowest energy conformation, often using quantum chemical methods as described above.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor. Each pose is scored based on a function that estimates the binding affinity (e.g., in kcal/mol).

The results of a docking study provide insights into the binding mode, binding affinity, and specific interactions between the ligand and protein residues. Key interactions for benzylamine derivatives often include hydrogen bonds between the amine group and polar residues (e.g., Asp, Ser, Tyr), hydrophobic interactions between the aromatic ring and nonpolar residues (e.g., Leu, Val, Phe), and potential halogen bonds involving the bromo and fluoro substituents.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing a more dynamic picture of the binding and helping to validate the docking results by confirming if the ligand remains stably bound in its predicted pose.

Table 2: Illustrative Molecular Docking Results for a Benzylamine Derivative with a Target Protein Data is hypothetical, representing typical results for a small molecule inhibitor.

ParameterValue/Description
Target ProteinMonoamine Oxidase B (MAO-B)
Docking Score (Binding Energy)-7.8 kcal/mol
Predicted Inhibition Constant (Ki)1.5 µM
Key Interacting Residues
Hydrogen BondsTyr435, Gln206
Hydrophobic InteractionsLeu171, Phe208, Trp119
Halogen Bond InteractionCys172 (with Bromine)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. These models aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov

SAR provides qualitative insights. For a series of benzylamine derivatives, SAR might reveal that bulky substituents at the ortho position decrease activity due to steric hindrance, or that electron-withdrawing groups on the phenyl ring enhance binding affinity. For example, studies on fluorine-substituted benzylamines have explored how such substitutions affect their interaction with enzymes like MAO-B. nih.gov

QSAR takes this a step further by creating a mathematical model. mdpi.com A typical QSAR equation for a series of inhibitors might look like:

log(1/IC50) = c1(logP) + c2(σ) + c3*(Es) + constant

Where:

log(1/IC50) is the biological activity (inhibitory concentration).

logP is a descriptor for lipophilicity.

σ (Hammett constant) is a descriptor for electronic effects of substituents.

Es is a descriptor for steric effects (Taft's steric parameter).

c1, c2, c3 are coefficients determined by regression analysis.

For derivatives of this compound, a QSAR model would help quantify the impact of the bromo, fluoro, and methoxy (B1213986) groups. The model could predict that the high lipophilicity and electron-withdrawing nature of the halogens contribute positively to activity, while the methoxy group's electronic and steric properties might have a different effect. Such models are validated using statistical methods to ensure their predictive power for designing new, more potent analogs. nih.govijpsr.com

Table 3: Physicochemical Descriptors and Their Potential Influence on the Activity of Benzylamine Derivatives

Substituent GroupDescriptor TypeTypical Influence on Activity
Bromo (-Br)Electronic (Electron-withdrawing), Lipophilic, StericCan enhance binding through halogen bonds and increased lipophilicity. nih.gov
Fluoro (-F)Electronic (Strongly Electron-withdrawing), LipophilicOften improves metabolic stability and membrane permeability. nih.gov
Methoxy (-OCH3)Electronic (Electron-donating), StericCan act as a hydrogen bond acceptor; its steric bulk can influence conformation.
Amino (-CH2NH2)Polar, BasicCrucial for forming key hydrogen bonds and salt bridges in receptor binding sites.

Conformation Analysis and Stereochemical Insights

The three-dimensional shape (conformation) of a molecule is critical for its biological activity, as it must fit precisely into a receptor's binding site. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds.

For this compound, key rotations exist around the C(aryl)-CH2 bond and the CH2-NH2 bond. The presence of a bulky bromine atom at the ortho position (position 2) relative to the benzylamine side chain is expected to create significant steric hindrance. This hindrance will likely restrict the rotation around the C(aryl)-CH2 bond, favoring conformations where the aminomethyl group is pointed away from the bromine atom to minimize steric clash.

Computational methods, such as performing a potential energy scan (PES), can be used to explore the conformational landscape. In a PES, a specific dihedral angle is systematically rotated in small increments, and the energy of the molecule is calculated at each step. This allows for the identification of low-energy (stable) conformers and the energy barriers between them. Non-covalent interactions, such as intramolecular hydrogen bonds between the amine group and an adjacent substituent (like the methoxy group), can also play a role in stabilizing certain conformations. nih.gov Understanding the preferred conformation is crucial for designing molecules that present the correct pharmacophore to their biological target.

Table 4: Example of Conformational Analysis for a Substituted Benzylamine Illustrative relative energies for rotation around the Ar-CH2 bond.

Dihedral Angle (X-C1-Cα-N)Relative Energy (kcal/mol)Conformation Description
+5.0Eclipsed (High energy due to steric clash with ortho-substituent)
60°+1.5Gauche
90°0Perpendicular (Most stable, minimizes steric interactions)
180°+6.5Eclipsed (High energy due to clash with other ring substituent)

Future Directions and Emerging Research Avenues in Substituted Benzylamine Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. This involves designing synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste. For substituted benzylamines like 2-Bromo-5-fluoro-4-methoxybenzylamine, this translates to moving away from traditional methods that may rely on harsh reagents or produce significant byproducts.

One promising green approach is the use of biocatalysis. Enzymes, such as transaminases, can be used to synthesize benzylamines with high selectivity under mild, aqueous conditions. This enzymatic approach avoids the need for heavy metal catalysts and harsh reagents often used in classical chemical synthesis. Researchers are exploring the use of engineered enzymes to broaden the substrate scope and improve the efficiency of these biocatalytic transformations. For instance, a multi-enzyme cascade has been developed for the synthesis of benzylamine (B48309) from renewable feedstocks, showcasing a sustainable alternative to traditional chemical methods.

Another key area of development is the use of more environmentally friendly solvents and reaction media. Deep eutectic solvents and on-water synthesis are being explored as alternatives to volatile organic compounds. These methods can lead to simplified purification processes and reduced environmental impact. Additionally, catalytic systems that operate under milder conditions and with higher atom economy are a major focus. For example, the direct amination of alcohols using heterogeneous catalysts represents a more sustainable route to benzylamines.

Greener Synthetic ProtocolKey AdvantagesRelevance to this compound
Biocatalysis (e.g., Transaminases) High selectivity, mild reaction conditions, aqueous media, reduced waste.Potential for enantioselective synthesis of chiral derivatives.
Whole-Cell Biocatalysis Use of renewable feedstocks, multi-step synthesis in a single pot.Sustainable production from simple starting materials.
On-Water Synthesis Environmentally benign solvent, simplified workup.Reduced reliance on volatile organic compounds.
Heterogeneous Catalysis Catalyst recyclability, continuous flow processes.Potential for scalable and cost-effective manufacturing.

Chemoinformatics and High-Throughput Synthesis for Library Generation

The discovery of new drugs and materials often relies on the synthesis and screening of large libraries of compounds. Chemoinformatics plays a crucial role in designing these libraries, predicting the properties of virtual compounds, and identifying promising candidates for synthesis. For a molecule like this compound, chemoinformatic tools can be used to explore the chemical space around its core structure, suggesting modifications that could enhance its biological activity or material properties.

High-throughput synthesis (HTS) techniques enable the rapid parallel synthesis of a large number of compounds. These automated methods are essential for generating the compound libraries designed using chemoinformatics. Solid-phase synthesis is one such HTS method that has been successfully used to create libraries of benzylamine-derived sulfonamides. This approach could be adapted to generate a diverse library of derivatives of this compound for screening in various assays.

The combination of chemoinformatics and HTS allows for a more efficient and targeted approach to discovery. By predicting which molecules are most likely to have the desired properties, researchers can focus their synthetic efforts and accelerate the development of new functional molecules.

Exploration of Novel Catalytic Transformations Involving Halo- and Methoxybenzylamines

The presence of halogen (bromo and fluoro) and methoxy (B1213986) substituents on the aromatic ring of this compound provides multiple handles for further chemical modification through novel catalytic transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions could be used to introduce a wide variety of substituents at the bromine position, leading to a diverse range of new compounds.

Recent advances in C-H activation and functionalization offer exciting possibilities for modifying the aromatic ring directly. Palladium catalysis has been shown to be effective for the C-H arylation of benzylamines. This approach allows for the formation of new bonds at positions that are not easily accessible through traditional methods. The development of catalysts that can selectively functionalize specific C-H bonds on the substituted benzene (B151609) ring will be a key area of future research.

Furthermore, the development of new catalytic methods for the synthesis of benzylamines themselves is an active area of research. For example, palladium-catalyzed reactions have been developed for the synthesis of α-substituted phenethylamine (B48288) derivatives. The exploration of new ligands and catalytic systems will continue to expand the scope and utility of these transformations for the synthesis of complex substituted benzylamines.

Catalytic TransformationDescriptionPotential Application to this compound
Palladium-Catalyzed Cross-Coupling Formation of C-C and C-heteroatom bonds at the site of the bromine atom.Introduction of diverse functional groups to create novel derivatives.
C-H Activation/Functionalization Direct formation of new bonds at C-H positions on the aromatic ring.Late-stage modification of the molecular scaffold.
Kinetic Resolution Enantioselective synthesis of chiral benzylamines.Access to enantiomerically pure derivatives for biological testing.
Cyclopalladation Formation of palladacycle intermediates for further functionalization.Synthesis of complex heterocyclic structures.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The unique substitution pattern of this compound makes it an interesting candidate for exploration in chemical biology. This interdisciplinary field utilizes chemical tools to study and manipulate biological systems. Substituted benzylamines have been investigated for a wide range of biological activities, including as antimycobacterial and antifungal agents.

By incorporating this compound or its derivatives into larger molecules, such as peptides or small-molecule probes, researchers can investigate their interactions with biological targets. For example, functionalized benzylamines have been used to create inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, which is a target for prostate cancer therapy. The specific halogen and methoxy groups on the title compound could influence its binding affinity and selectivity for particular proteins.

Furthermore, the development of novel benzylamine derivatives can contribute to our understanding of disease mechanisms. For instance, functionalized 1H-benzo[d]imidazoles containing benzylamine moieties have been explored for their protective effects in cellular models of neurodegenerative diseases. The synthesis of a library of compounds based on the this compound scaffold could lead to the discovery of new probes for studying biological processes or novel therapeutic leads.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-5-fluoro-4-methoxybenzylamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step halogenation and functional group modifications. For example, bromination of a fluoro-methoxybenzene precursor followed by reductive amination of the corresponding aldehyde or nitrile intermediate. Optimization strategies include:

  • Catalytic Systems : Use of palladium or copper catalysts for selective cross-coupling reactions to preserve the methoxy group .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates for intermediates like 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde derivatives .

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromine substitution .

    • Data Table : Comparison of Reaction Yields Under Different Conditions
PrecursorCatalystSolventTemp (°C)Yield (%)
5-Fluoro-4-methoxybenzaldehydePd(OAc)₂DMF2568
5-Fluoro-4-methoxybenzaldehydeCuIDMSO072
5-Fluoro-4-methoxybenzaldehydeNoneTHF2542

Q. How does the electronic influence of substituents (Br, F, OMe) affect the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Bromine : Acts as a strong electron-withdrawing group, activating the benzylamine for nucleophilic attack at the ortho/para positions .
  • Fluorine : Modulates electron density via inductive effects, potentially stabilizing intermediates in SNAr reactions .
  • Methoxy Group : Provides steric hindrance but enhances resonance stabilization in transition states. Computational modeling (DFT) is recommended to quantify substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different enzyme inhibition assays?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. fluorometric assays for catalytic inhibition) .

  • Structural Analysis : Compare X-ray crystallography or cryo-EM data of enzyme-compound complexes to identify binding mode discrepancies .

  • Buffer Conditions : Assess pH and ionic strength effects, as the compound’s amine group may protonate variably, altering interactions .

    • Case Study : Inconsistent IC₅₀ values for kinase inhibition were traced to buffer-dependent solubility issues. Reformulation with cyclodextrin improved data reproducibility .

Q. What methodological strategies are recommended for analyzing the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, followed by LC-MS/MS quantification of degradation products .

  • Degradation Pathways :

  • Acidic Conditions : Hydrolysis of the methoxy group to phenol derivatives.

  • Basic Conditions : Dehalogenation or elimination reactions.

  • Stabilizers : Addition of antioxidants (e.g., BHT) or lyophilization for long-term storage .

    • Data Table : Stability Profile at pH 7.4 (Simulated Physiological Conditions)
Time (h)Temp (°C)% RemainingMajor Degradant
242598None detected
2440855-Fluoro-4-methoxybenzyl alcohol
4840725-Fluoro-4-methoxybenzoic acid

Q. How can computational chemistry be leveraged to predict the compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding poses in CYP3A4 and CYP2D6 active sites. Focus on halogen bonding between Br/F and heme iron .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and metabolite formation pathways .
  • Validation : Compare predictions with in vitro microsomal incubation data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.